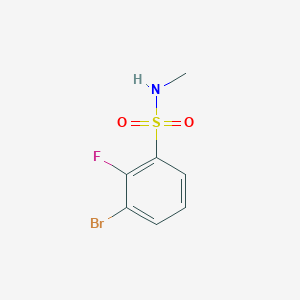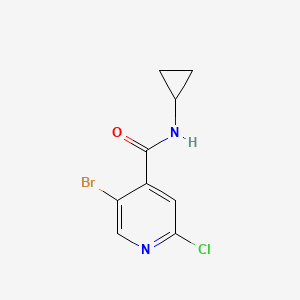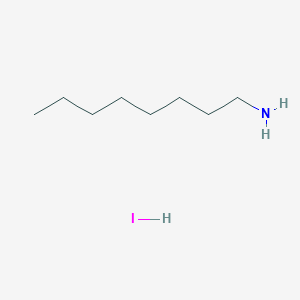
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate, also known as 6-CNPC, is a cyclic organic compound that has been studied extensively in recent years due to its potential applications in various fields of scientific research. 6-CNPC is a highly versatile compound that has been used in a range of applications, such as medicinal chemistry, synthetic organic chemistry, and materials science.
Applications De Recherche Scientifique
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been widely used in a range of scientific research applications, such as medicinal chemistry, synthetic organic chemistry, and materials science. In medicinal chemistry, this compound has been used as a starting material in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer agents, and antiviral agents. In synthetic organic chemistry, this compound has been used as a key intermediate in the synthesis of various organic molecules. In materials science, this compound has been used as a building block in the synthesis of various polymers and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is not fully understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with nearby functional groups and form various types of complexes. In addition, this compound is believed to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have shown that this compound is capable of inhibiting the activity of cytochrome P450 enzymes, which can lead to adverse effects on drug metabolism. In addition, this compound has been shown to be a competitive inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body, resulting in increased alertness and mental clarity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate in laboratory experiments is its high versatility, which allows it to be used in a variety of applications. In addition, this compound is relatively easy to synthesize and is relatively inexpensive. However, this compound is sensitive to air and light, and it can decompose easily if not stored properly.
Orientations Futures
There are a number of potential future directions for Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate research. For example, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in medicinal chemistry and materials science. In addition, further research could be conducted on the synthesis of this compound and its potential use as a building block in the synthesis of polymers and other materials. Finally, research could be conducted on the mechanism of action of this compound and its potential to interact with other functional groups.
Méthodes De Synthèse
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. The most commonly used method is the condensation reaction of pyridine and chloroform, which yields this compound as the product. The reaction is typically carried out in anhydrous conditions and the product is isolated using column chromatography or recrystallization.
Propriétés
IUPAC Name |
methyl 1-(6-chloro-5-nitropyridin-3-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-18-10(15)11(3-2-4-11)7-5-8(14(16)17)9(12)13-6-7/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIGZHKFKFSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)




